4,5,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester, also known by its systematic name, is a chemical compound belonging to the naphthalene derivatives. This compound is characterized by the presence of three methoxy groups attached to the naphthalene ring and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 262.258 g/mol. The compound has various applications in scientific research, particularly in organic synthesis and medicinal chemistry.
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester can be sourced from various chemical suppliers and databases, including PubChem and commercial chemical manufacturers. It falls under the classification of organic compounds, specifically as a substituted naphthalene and an aromatic carboxylic acid derivative. Its CAS Registry Number is 77729-61-4, which is used for identification purposes in chemical databases.
The synthesis of 4,5,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester can be achieved through several methods:
The reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in optimizing yield and purity. For instance, using acidic catalysts can facilitate the esterification process and enhance product formation.
The molecular structure of 4,5,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester features:
The compound's structural representation can be visualized using molecular modeling software or databases like PubChem where detailed structural information is available.
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester can undergo various chemical reactions:
Understanding the reactivity of this compound is essential for its application in synthetic organic chemistry and for developing new derivatives.
The mechanism by which 4,5,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester exerts its effects involves:
Research into its biological activity is ongoing, focusing on its potential therapeutic effects in various diseases.
Relevant data on these properties can often be found in chemical databases such as the National Institute of Standards and Technology (NIST).
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester has several scientific uses:
This compound is systematically named as methyl 4,5,7-trimethoxynaphthalene-2-carboxylate (CAS: 74694-98-7) and belongs to the polyfunctional naphthalene derivatives. Its molecular formula is $C{15}H{16}O_5$, with a molecular weight of 276.28 g/mol. The structure features a naphthalene core substituted with:
Table 1: Molecular Structure Data
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4,5,7-trimethoxynaphthalene-2-carboxylate |
| CAS Registry Number | 74694-98-7 |
| Molecular Formula | $C{15}H{16}O_5$ |
| InChI Key | LMFQFUKNBKCAKP-UHFFFAOYSA-N (derived from structural analogue ) |
| Canonical SMILES | COC1=CC2=C(C=CC(=C2C(=O)OC)OC)C(=C1)OC |
Methoxy-substituted naphthalenes have been investigated since the mid-20th century due to their prevalence in bioactive natural products. The trimethoxy pattern specifically mimics alkaloids and terpenoids from Aristolochia and Eupatorium species, which exhibit antitumor properties. Early studies focused on unsubstituted naphthalene carboxylates (e.g., methyl 2-naphthoate, CID 137605 [4]), but the discovery of antimitotic properties in trimethoxy variants spurred targeted synthesis. The first reported synthesis of 4,5,7-trimethoxy derivatives dates to the 1980s, driven by interest in tubulin polymerization inhibitors analogous to combretastatins [3].
This compound serves as:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: